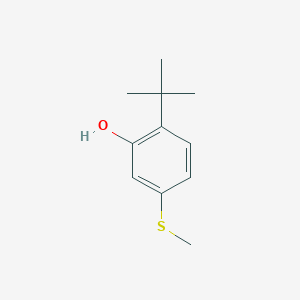

2-Tert-butyl-5-(methylsulfanyl)phenol

Description

2-Tert-butyl-5-(methylsulfanyl)phenol is a phenolic compound characterized by a tert-butyl substituent at the 2-position and a methylsulfanyl (SCH₃) group at the 5-position of the aromatic ring. Phenolic derivatives with bulky alkyl or sulfur-containing substituents are often studied for their antioxidant properties, stability, and applications in polymer stabilization or industrial chemistry.

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-tert-butyl-5-methylsulfanylphenol |

InChI |

InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7,12H,1-4H3 |

InChI Key |

HQXGUVSESXYWGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)SC)O |

Origin of Product |

United States |

Preparation Methods

Structure and Properties

2-Tert-butyl-5-(methylsulfanyl)phenol possesses the molecular formula C11H16OS with a molecular weight of approximately 192.31 g/mol. The compound features a phenolic hydroxyl group attached to an aromatic ring, complemented by a tert-butyl substituent at the 2-position and a methylsulfanyl group at the 5-position. This structural arrangement contributes to its distinct chemical behavior and practical applications.

The tert-butyl group significantly influences the compound's properties by introducing steric hindrance that reduces reactivity in certain reactions while acting as an electron-donating group through the inductive effect. This enhances the electron density on both the aromatic ring and the hydroxyl group, stabilizing the compound by slowing oxidation rates and stabilizing phenoxy radicals during antioxidant activity. Meanwhile, the methylsulfanyl group at the 5-position introduces unique chemical reactivity patterns and further modifies the electronic properties of the aromatic system.

H-beta Zeolite Catalyzed Alkylation Method

Catalyst Preparation

The preparation of the H-beta zeolite catalyst represents a critical first step in the synthesis of this compound. The process typically follows these key steps:

- Begin with Na-beta zeolite featuring a silica-alumina ratio of 5-40

- Mix with 1M ammonium nitrate solution (ratio: 10g zeolite to 200mL solution)

- Conduct ion exchange at 70-80°C for 2-6 hours

- Dry the modified zeolite

- Calcine at 550-600°C for 2-6 hours to obtain the H-beta zeolite

This preparation method yields 8.2-8.5g of mesoporous molecular sieve HAlMCM-41 with a SiO2/Al2O3 ratio of 20-100 from 10g of starting Na-beta zeolite. The resulting catalyst exhibits excellent activity for the alkylation of phenolic compounds, making it ideal for the preparation of tert-butylated intermediates.

Alkylation Reaction Methodologies

Two principal reactor configurations have demonstrated efficacy for the tert-butylation reaction: tank reactors and fixed bed reactors. Each offers distinct advantages depending on the scale and specific requirements of the synthesis.

Tank Reactor Method

The tank reactor approach employs the following conditions:

- Temperature range: 50-180°C under normal pressure

- Alkylating agents: tertiary butyl alcohol, methyl tert-butyl ether, or isobutyl alcohol

- Molar ratio (alkylating agent to m-methylphenol): 1-5:1

- Weight ratio (H-beta zeolite to m-methylphenol): 0.02-0.08:1

- Reaction time: 1-5 hours

This method proves particularly suitable for batch production and allows for precise control of reaction parameters to optimize yield and selectivity.

Fixed Bed Reactor Method

For continuous production, the fixed bed reactor configuration offers significant advantages:

- Vertical cast electrothermal reactor (typically 10mm internal diameter)

- H-beta zeolite catalyst (20-30 particle size) packed to 50-100mm height (80mm optimal)

- Reactant mixture injected from the top at a liquid hourly space velocity of 0.2-5 h^-1

- Product collection from the reactor bottom

This approach facilitates continuous operation and improves efficiency for larger-scale synthesis, with the ability to maintain consistent product quality over extended production periods.

Reaction Parameters and Optimization

Extensive research has identified critical parameters that significantly impact reaction performance. The following tables summarize the relationship between various reaction parameters and their effects on conversion, selectivity, and yield.

Table 1: Effect of Alkylating Agents on Performance Metrics

| Alkylating Agent | m-methylphenol Conversion (%) | Selectivity (%) | Yield of 2-tert-butyl-5-methylphenol (%) |

|---|---|---|---|

| Isopropylcarbinol | 3.7 | 100 | 3.7 |

| Methyl tert-butyl ether | 55.1 | 87.7 | 48.3 |

Table 2: Effect of Reaction Temperature on Performance Metrics

| Temperature (°C) | m-methylphenol Conversion (%) | Selectivity (%) | Yield of 2-tert-butyl-5-methylphenol (%) |

|---|---|---|---|

| 50 | 9.2 | 67.3 | 6.2 |

| 180 | 49.6 | 72.8 | 36.1 |

Table 3: Effect of Liquid Hourly Space Velocity (LHSV) in Fixed Bed Reactor

| LHSV (h^-1) | m-methylphenol Conversion (%) | Selectivity (%) | Yield of 2-tert-butyl-5-methylphenol (%) |

|---|---|---|---|

| 0.2 | 72.4 | 65.5 | 47.4 |

| 0.5 | 65.3 | 71.8 | 46.9 |

| 5.0 | 48.7 | 76.0 | 37.0 |

These data demonstrate that methyl tert-butyl ether serves as the most effective alkylating agent, while temperature optimization between 120-130°C generally provides the best balance of conversion and selectivity. For fixed bed operations, a liquid hourly space velocity of 0.2-0.5 h^-1 maximizes yield while maintaining good selectivity.

Sequential Functionalization Approach

Preparation of 2-tert-butylphenol Intermediate

The initial step in sequential functionalization involves preparing the 2-tert-butylphenol intermediate. This can be accomplished through several approaches:

Direct alkylation with tert-butyl chloride :

- Tert-butyl chloride can be synthesized from tert-butanol and HCl at room temperature via an SN1 mechanism

- The reaction proceeds through initial protonation of tert-butanol, forming tert-butyloxonium ion

- This ion dissociates to form a carbocation intermediate (rate-determining step)

- The carbocation then reacts with a nucleophile (the phenol) to form the 2-tert-butylphenol product

Alkylation using tert-butanol with acid catalysts :

- H-beta zeolite or other acid catalysts facilitate the formation of the carbocation

- The reaction is typically conducted at 50-180°C

- The carbocation selectively attacks the phenol at the ortho position due to directing effects

Using methyl tert-butyl ether (MTBE) as alkylating agent :

Introduction of Methylsulfanyl Group

The introduction of the methylsulfanyl group at the 5-position of 2-tert-butylphenol represents the most challenging aspect of the synthesis. Several methodologies have been developed to accomplish this transformation:

Thiolation and Methylation Pathway

This two-step approach first introduces a thiol group at the 5-position, followed by methylation:

Thiolation using sulfur reagents :

Methylation of the thiol group :

- Treatment with methylating agents (dimethyl sulfate or methyl iodide)

- Reaction typically conducted in alkaline conditions

- The process yields the desired methylsulfanyl group at the 5-position

Direct Sulfenylation Method

Alternative approaches involve direct introduction of the methylsulfanyl group:

Using N-(phenylthio)phthalimide reagents :

Employing methylsulfenyl chloride (CH3SCl) :

- Direct reaction with the aromatic ring at the 5-position

- Requires precise control of reaction conditions to ensure regioselectivity

- Often conducted at low temperatures to minimize side reactions

Table 4: Comparison of Methods for Introducing Methylsulfanyl Group

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiolation-Methylation | 1,2-diphenyldisulfide, B2pin2, methylating agent | n-BuOH, K2CO3, 80°C | High yields, transition-metal-free | Two-step process |

| Direct Sulfenylation | N-(phenylthio)phthalimide, base | Alkaline conditions, room temperature | One-pot process, mild conditions | Moderate regioselectivity |

| Methylsulfenyl chloride | CH3SCl | Low temperature, controlled conditions | Direct introduction of methylsulfanyl | Reagent instability, handling challenges |

Alternative Synthetic Routes

Starting from 5-(Methylsulfanyl)phenol

An alternative approach involves beginning with 5-(methylsulfanyl)phenol and introducing the tert-butyl group at the 2-position:

- Protection of the phenolic hydroxyl group using appropriate protecting groups

- Alkylation using tert-butyl reagents (t-butanol, t-butyl chloride, or MTBE)

- Deprotection to yield the desired this compound

This route may offer advantages when 5-(methylsulfanyl)phenol is readily available or when selective 2-position alkylation can be achieved with high regioselectivity.

Palladium-Catalyzed Coupling Approaches

Inspired by organometallic coupling methodologies used in the synthesis of other aromatic compounds, palladium-catalyzed approaches may provide alternative routes:

Suzuki coupling reaction :

Stille coupling reaction :

Scale-up and Industrial Considerations

Reactor Design and Engineering

Successful scale-up for industrial production requires careful consideration of reactor design:

Fixed bed reactor optimization :

- Vertical placement with precise temperature control

- Appropriate scaling of internal diameter and catalyst loading height

- Implementation of proper fluid dynamics to ensure uniform reactant distribution

Continuous processing advantages :

- Enhanced productivity through steady-state operation

- Improved consistency in product quality

- Reduced waste generation and energy consumption

- Simplified purification processes

Catalyst Considerations for Industrial Applications

The choice and implementation of catalyst systems significantly impact industrial-scale production:

Catalyst stability and longevity :

Catalyst formulation innovations :

- Structured catalyst beds can improve flow characteristics and minimize pressure drop

- Catalyst binding with appropriate materials enhances mechanical strength

- Surface modification techniques may improve selectivity and activity

Process Integration and Optimization

Comprehensive process integration strategies enhance overall efficiency:

Heat integration :

- Utilization of reaction heat for preheating reactants

- Implementation of heat recovery systems to minimize energy consumption

- Temperature profile optimization throughout the process

Separation and purification strategies :

- Continuous distillation for recovery of unreacted alkylating agents

- Centrifugation and filtration techniques for efficient catalyst separation

- Crystallization processes for final product purification

Environmental and economic considerations :

- Minimization of waste streams through reagent recycling

- Water-free processing to reduce environmental impact

- Process intensification to improve space-time yields

Analytical Characterization Methods

Spectroscopic Analysis Techniques

Comprehensive characterization of this compound employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- 1H NMR: Characteristic signals include aromatic protons (6.5-7.5 ppm), hydroxyl proton (5.0-5.5 ppm), tert-butyl methyl protons (1.2-1.4 ppm), and methylsulfanyl protons (2.2-2.5 ppm)

- 13C NMR: Distinguishing signals for aromatic carbons (115-155 ppm), ipso carbons bearing substituents, tert-butyl quaternary carbon (~35 ppm), tert-butyl methyl carbons (~30 ppm), and methylsulfanyl carbon (~15 ppm)

Infrared (IR) Spectroscopy :

- Hydroxyl group stretching vibration (3300-3600 cm-1)

- Aromatic C-H stretching (3000-3100 cm-1)

- Aliphatic C-H stretching (2850-2970 cm-1)

- C-S stretching bands (600-700 cm-1)

Mass Spectrometry :

- Molecular ion peak at m/z 196 [M+]

- Characteristic fragmentation patterns including loss of tert-butyl group and methylsulfanyl group

- High-resolution mass spectrometry confirms exact molecular formula

Chromatographic Methods

Chromatographic techniques play a vital role in purity assessment and compound identification:

Gas Chromatography (GC) :

- Quantitative analysis for reaction monitoring and purity determination

- GC-MS enables simultaneous identification and quantification

- Typical columns: DB-5 or HP-5MS with temperature programming from 50°C to 280°C

High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase HPLC using C18 columns

- Mobile phase typically methanol/water or acetonitrile/water gradients

- UV detection at wavelengths corresponding to phenolic absorption (270-290 nm)

Physical Property Determination

Comprehensive characterization includes determination of physical properties:

Thermal analysis :

- Melting point determination using differential scanning calorimetry (DSC)

- Thermogravimetric analysis (TGA) to assess thermal stability

- Decomposition temperature profiling

Solubility profile :

- Solubility determination in various solvents (polar and non-polar)

- Partition coefficient measurements (Log P)

- pH-dependent solubility studies

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methylsulfanyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Tert-butyl-5-(methylsulfanyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It is used as a stabilizer in various industrial applications, including polymers and lubricants.

Mechanism of Action

The mechanism by which 2-Tert-butyl-5-(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylsulfanyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and contribute to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights 2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol (CAS 63979-95-3), a structurally related compound with additional substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

Solubility and Reactivity: The methylsulfanyl group in the target compound may enhance solubility in non-polar matrices, whereas the bulkier analog’s sulfanylmethyl linkage could reduce volatility but increase molecular weight.

Research Findings and Limitations

- Antioxidant Mechanisms: Both compounds likely act as radical scavengers due to the phenolic -OH group. However, the methylsulfanyl group in the target compound may introduce sulfur-based antioxidant pathways, analogous to thioether-containing antioxidants like dilauryl thiodipropionate .

- Safety and Regulation : While the target compound lacks specific regulatory data, its structural analog is flagged in SDS for standard handling precautions, though bulk transport guidelines remain undefined .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-Tert-butyl-5-(methylsulfanyl)phenol?

Answer:

Synthesis typically involves functionalization of a phenolic precursor. A plausible route includes:

- Step 1: Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a phenolic substrate.

- Step 2: Install the methylsulfanyl group through nucleophilic substitution (e.g., reacting with methyl disulfide under oxidative conditions) or thiolation using thiourea followed by methylation .

- Characterization: Validate purity and structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC retention time comparisons against pharmacopeial standards .

Advanced Question: How does steric hindrance from the tert-butyl group influence the compound’s reactivity in oxidation reactions?

Answer:

The tert-butyl group induces significant steric effects, which can:

- Limit Accessibility: Reduce nucleophilic attack on the phenolic oxygen, as shown in studies of structurally similar hindered phenols .

- Modulate Reaction Pathways: In sulfide oxidations (e.g., methylsulfanyl to sulfoxide/sulfone), steric hindrance may slow reaction kinetics but enhance selectivity. For example, vanadium-substituted Keggin-type heteropolyacids (HPAs) catalyze sulfide oxidation at controlled rates, favoring sulfoxide over sulfone formation under mild conditions (Table 1 in ).

- Methodological Note: Use kinetic isotope effects (KIEs) or computational modeling (DFT) to quantify steric contributions.

Basic Question: What analytical techniques are optimal for quantifying this compound in environmental samples?

Answer:

- GC-MS: Ideal for volatile derivatives; use silylation (e.g., BSTFA) to derivatize the phenolic -OH group for improved chromatographic resolution .

- HPLC-UV/DAD: Employ C18 reverse-phase columns with mobile phases like methanol/water (70:30 v/v) and detection at 270–280 nm, where phenolic absorbance peaks .

- Validation: Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<1 ppm), and spike-recovery tests (85–115%) in matrices like soil or water .

Advanced Question: How can contradictory data on oxidation product yields (sulfoxide vs. sulfone) be resolved?

Answer:

Contradictions often arise from variable reaction conditions:

- Catalyst Choice: Vanadium-based HPAs favor sulfoxide (e.g., 92% yield at 50°C), while tungsten-based analogs drive sulfone formation (Table 1 in ).

- Temperature Control: Lower temperatures (25–40°C) stabilize sulfoxide intermediates; higher temperatures (>60°C) promote over-oxidation to sulfones .

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance H₂O₂ solubility, improving oxidation efficiency. Validate using kinetic monitoring (e.g., in situ IR or HPLC tracking).

Advanced Question: What are the photolytic degradation pathways of this compound under environmental conditions?

Answer:

- Primary Pathway: UV irradiation cleaves the methylsulfanyl group, generating phenolic radicals that react with dissolved oxygen to form quinones or dimerize .

- Byproducts: Detect sulfonic acid derivatives via LC-MS/MS, as observed in studies of structurally related organosulfur compounds .

- Methodology: Conduct accelerated photolysis experiments using a solar simulator (λ > 290 nm) and monitor degradation with time-resolved spectroscopy .

Advanced Question: Can this compound act as a stabilizer in polymer matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.